molecular formula C19H16Cl2N2O3S B2565885 N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 327062-05-5

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2565885
CAS No.: 327062-05-5
M. Wt: 423.31
InChI Key: OAVLIKGYHWPMHG-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic benzothiazole derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and oncology research, particularly for investigating novel therapeutic agents with dual anticancer and anti-inflammatory properties. Its molecular structure, featuring a dichlorobenzyl-thiazole core linked to a dimethoxybenzamide group, is designed to mimic the pharmacophore of established bioactive benzothiazoles, which are known for their distinctive structures and broad spectrum of biological effects . The primary research value of this compound lies in its potential to simultaneously target multiple pathological pathways. Based on studies of structurally related benzothiazole derivatives, it is hypothesized to inhibit cancer cell proliferation in various human carcinoma cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) models . Furthermore, its mechanism of action may involve the suppression of key signaling pathways crucial for tumor survival, such as the AKT and ERK pathways, and the promotion of apoptosis and cell cycle arrest . The dimethoxybenzamide moiety suggests potential for modulating inflammatory responses, as similar compounds have demonstrated the ability to significantly reduce the expression and activity of pivotal inflammatory cytokines like IL-6 and TNF-α, which are recognized contributors to the tumor microenvironment and cancer progression . Researchers are exploring this compound as a promising chemical scaffold for developing novel small-molecule drugs that address both the survival mechanisms of tumor cells and the inflammatory milieu facilitating cancer development. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-25-16-6-3-11(9-17(16)26-2)18(24)23-19-22-10-14(27-19)8-12-7-13(20)4-5-15(12)21/h3-7,9-10H,8H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVLIKGYHWPMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group with dichlorine substitutions can be introduced through nucleophilic substitution reactions using 2,5-dichlorobenzyl chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Comparison with Thiazole Derivatives

Substituent Variations on the Thiazole Ring

The target compound shares a thiazole core with analogs reported in and but differs in substituent patterns:

  • Compounds (4d–4i): These derivatives feature pyridin-3-yl at the 4-position of the thiazole and diverse amine-based groups (e.g., morpholinomethyl, methylpiperazinyl) at the 5-position. For example: 4d: Morpholinomethyl group 4e: 4-Methylpiperazinyl group 4i: Isonicotinamide substituent These modifications introduce polar functional groups, likely enhancing solubility or interaction with biological targets compared to the hydrophobic 2,5-dichlorobenzyl group in the target compound .
  • Indeno[1,2-d]thiazoles (7c–7i): These compounds incorporate a fused indeno-thiazole scaffold with methoxybenzamide groups.
Table 1: Key Structural Differences
Compound Class Core Structure 5-Position Substituent 2-Position Substituent
Target Compound Thiazole 2,5-Dichlorobenzyl 3,4-Dimethoxybenzamide
Analogs (e.g., 4d) Thiazole Amine-based (e.g., morpholinomethyl) 3,4-Dichlorobenzamide
Analogs (e.g., 7e) Indeno[1,2-d]thiazole Halogens (e.g., Cl) 3,5-Dimethoxybenzamide

Physicochemical and Spectral Properties

Melting Points and Solubility

  • Compounds : Reported as white or yellow solids, suggesting moderate to high crystallinity. The presence of polar amine groups (e.g., in 4e) may enhance aqueous solubility compared to the target compound’s dichlorobenzyl group, which is more lipophilic .
  • Compounds : Synthesized with yields of 25–50%, indicating moderate synthetic efficiency. Substituents like methoxy groups (e.g., in 7h) could improve solubility relative to halogenated analogs .

Spectral Data

  • 1H NMR: In , shifts for thiazole protons (e.g., δ 7.2–8.1 ppm) align with aromatic environments. The target compound’s 2,5-dichlorobenzyl group would likely show distinct deshielding effects compared to morpholinomethyl analogs .
  • HRMS : High-resolution mass data in both and confirm molecular formulas, critical for validating synthetic outcomes .

Critical Note on Substituent Positioning

The synonym N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide () highlights the importance of chlorine positioning.

Biological Activity

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, synthesizing information from diverse research studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H19Cl2N3OS
  • Molecular Weight : 420.355 g/mol

This structure features a thiazole ring, which is known for its diverse biological activities, and a dimethoxybenzamide moiety that may enhance its pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of potential effectiveness:

  • Anticancer Activity
    • Cell Line Studies : The compound has been tested against various cancer cell lines, including human lung cancer (A549 and HCC827). In vitro assays have shown promising cytotoxic effects. For instance, IC50 values were recorded at approximately 6.75 μM for A549 cells in two-dimensional assays .
    • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell proliferation.
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of the thiazole ring is often associated with such activity due to its ability to interact with microbial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 Values (μM)Notes
AnticancerA549 (Lung Cancer)6.75Effective in 2D assays
AnticancerHCC827 (Lung Cancer)6.26Moderate activity
AntimicrobialStaphylococcus aureusTBDInitial screening shows positive results

Case Study: Anticancer Efficacy

In a study evaluating various thiazole derivatives, this compound was highlighted for its significant cytotoxicity against A549 cells. The study employed both two-dimensional and three-dimensional culture systems to assess cell viability and apoptosis rates. The results indicated that while the compound was effective against cancer cells, it also exhibited moderate cytotoxic effects on normal human lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell survival and proliferation:

  • Apoptotic Pathways : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.
  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases that play critical roles in tumor growth and metastasis.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide, and how are intermediates characterized?

  • The compound is typically synthesized via a multi-step approach involving: (i) Nucleophilic substitution to introduce the 2,5-dichlorobenzyl group onto the thiazole ring. (ii) Amide coupling between the thiazole-2-amine intermediate and 3,4-dimethoxybenzoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous pyridine .
  • Intermediates are characterized by melting point analysis , TLC for reaction monitoring, FT-IR (to confirm amide C=O stretches at ~1740 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns on aromatic rings) .

Q. How can researchers optimize solubility for in vitro assays given the compound’s hydrophobicity?

  • Due to the hydrophobic 3,4-dimethoxybenzamide and dichlorobenzyl groups, solubility is often improved using DMSO as a primary solvent. For biological assays, dilute solutions in PBS with surfactants (e.g., 0.1% Tween-80) are recommended to prevent aggregation . Pre-sonication and heating (40–50°C) may enhance dissolution .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for thiazole-amide conformations . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological testing) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substitution) impact anticancer activity in related thiazole-benzamide derivatives?

  • SAR studies on analogs show:
  • 3,4-Dimethoxy groups enhance tubulin polymerization inhibition (IC₅₀ ~1.2 µM) by improving hydrophobic interactions with the colchicine binding site .
  • Replacing 2,5-dichlorobenzyl with 2,4-dichloro or 3,4-dichloro reduces activity by 30–50%, indicating positional sensitivity of halogens for target engagement .
    • Methodological approach : Compare cytotoxicity (MTT assay) across analogs in cancer cell lines (e.g., MCF-7, HeLa) and correlate with computational docking results (AutoDock Vina) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

  • Discrepancies in IC₅₀ values (e.g., tubulin vs. HSP27 inhibition) may arise from: (i) Assay conditions (e.g., ATP concentration in kinase assays). (ii) Cell line heterogeneity (e.g., P-glycoprotein overexpression affecting drug uptake).
  • Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., thermal shift assays for target binding validation) .

Q. How can crystallographic data inform the design of stable co-crystals or salts for improved bioavailability?

  • X-ray structures reveal intermolecular hydrogen bonds (N–H⋯O, C–H⋯F) and π-π stacking between thiazole and benzamide moieties . These interactions guide co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance solubility without disrupting pharmacophore integrity .

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